molecular formula C17H17N5OS B2677761 N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097911-80-1

N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2677761
CAS RN: 2097911-80-1
M. Wt: 339.42
InChI Key: YJBSWIKAZMUWNW-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . It’s known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

Benzothiazoles can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The benzothiazole ring system was originally found in various marine and terrestrial natural compounds . Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .


Chemical Reactions Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Mechanism of Action

The mechanism of action of benzothiazole compounds is diverse and depends on the specific compound. For example, Riluzole, a benzothiazole derivative, was found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .

Future Directions

Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and a broad spectrum of biological activity . Future research will likely continue to explore the synthesis of benzothiazoles through different synthetic pathways and their potential applications in medicinal chemistry .

properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-2-16-21-13-4-3-11(7-14(13)24-16)17(23)22-8-12(9-22)20-15-5-6-18-10-19-15/h3-7,10,12H,2,8-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBSWIKAZMUWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine

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